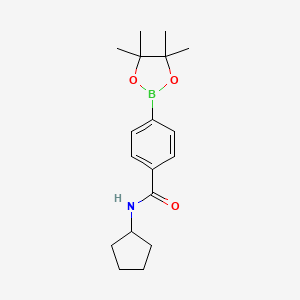

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

描述

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 933987-10-1) is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring at the para position of the benzene ring. Its molecular formula is C₁₇H₂₆BNO₂, with a molecular weight of 287.20 g/mol . The compound is synthesized via coupling reactions between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and cyclopentylamine, a method analogous to procedures described for related benzamide boronic esters . It is commercially available at >95% purity and is primarily utilized in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures for drug discovery .

属性

IUPAC Name |

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)14-11-9-13(10-12-14)16(21)20-15-7-5-6-8-15/h9-12,15H,5-8H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYNCUYCJKNKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725457 | |

| Record name | N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933987-10-1 | |

| Record name | N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the benzene ring is commonly accomplished by transition-metal-catalyzed borylation of aryl halides or triflates. Typical methods include:

Palladium-catalyzed Miyaura borylation : Using bis(pinacolato)diboron (B2Pin2) as the boron source, an aryl bromide or iodide precursor undergoes Pd-catalyzed coupling to yield the aryl boronate ester.

-

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (1–5 mol%)

- Base: Potassium acetate or cesium carbonate

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Temperature: 80–100 °C

- Atmosphere: Inert (nitrogen or argon) to avoid oxidation

- Reaction time: 3–6 hours

This step yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aryl intermediate with high regioselectivity and good yield.

Amidation with Cyclopentylamine

The amide bond formation to introduce the N-cyclopentyl group can be achieved by:

-

- Activation of the carboxylic acid as acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

- Reaction with cyclopentylamine in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Base such as triethylamine may be added to scavenge HCl.

- Temperature: 0–25 °C to avoid degradation of the boronate ester.

- Reaction time: 1–4 hours

Alternatively, coupling reagents like EDCI or HATU can be used for amidation under mild conditions, preserving the boronate ester integrity.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Borylation | Aryl bromide (4-bromobenzamide derivative), bis(pinacolato)diboron, Pd(dppf)Cl2 (2 mol%), KOAc, 1,4-dioxane, 90 °C, 4 h, N2 atmosphere | Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide intermediate |

| 2. Amidation | Acid chloride of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, cyclopentylamine, triethylamine, DCM, 0–25 °C, 2 h | Formation of this compound |

Optimization Parameters and Yield

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Catalyst loading | 1–5 mol% Pd | Higher catalyst loading improves conversion but increases cost |

| Base type | KOAc, Cs2CO3 | Cs2CO3 often gives higher yields in borylation |

| Solvent | 1,4-dioxane, THF | Solvent choice affects solubility and reaction rate |

| Temperature | 80–100 °C | Higher temperature accelerates reaction but may degrade boronate ester |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of sensitive boronate ester |

| Reaction time | 3–6 h | Sufficient for complete conversion |

Typical isolated yields for the overall synthesis range from 65% to 85%, with purity >95% after chromatographic purification.

Purification and Characterization

- Purification : Silica gel column chromatography using hexane/ethyl acetate gradients is standard to isolate the pure product.

- Characterization :

- NMR Spectroscopy (1H, 13C) : Confirms the presence of the cyclopentyl group and boronate ester methyl groups.

- Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- Infrared Spectroscopy (IR) : Identifies amide carbonyl stretch (~1650 cm⁻¹).

- HPLC : Assesses purity (>95% recommended for research use).

Research Findings and Notes

- The boronate ester moiety is moisture sensitive; therefore, reactions and purifications are best conducted under anhydrous and inert conditions.

- The cyclopentyl amide substitution enhances the compound’s stability and solubility profile.

- The boronate ester group facilitates subsequent Suzuki–Miyaura cross-coupling reactions, making this compound a valuable synthetic intermediate.

- Thermal stability studies indicate decomposition temperatures above 150 °C, allowing moderate heating during synthesis.

- Computational studies (DFT) support the stability of the boronate ester in the molecular framework and predict favorable reactivity in catalytic cycles.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Borylation of aryl halide | Aryl bromide, B2Pin2, Pd catalyst, KOAc | 1,4-dioxane, 90 °C, 4 h, inert atmosphere | 70–80 | Key step for boronate ester introduction |

| Amidation | Acid chloride, cyclopentylamine, Et3N | DCM, 0–25 °C, 2 h | 75–85 | Mild conditions preserve boronate ester |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | — | Achieves >95% purity |

化学反应分析

科学研究应用

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is widely used in scientific research due to its versatility:

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including potential drug candidates for various diseases.

Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.

作用机制

The mechanism of action of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing it to form stable complexes with transition metals, which facilitates cross-coupling reactions. The cyclopentyl and benzamide groups provide additional stability and specificity in these reactions .

相似化合物的比较

Impact of N-Substituents

- Cyclopentyl vs. Cyclohexyl (CAS 736989-95-0): The cyclohexyl analog exhibits reduced steric hindrance compared to the cyclopentyl derivative, enhancing solubility in polar solvents (e.g., ethanol). However, the cyclopentyl group provides greater metabolic stability due to its rigid, non-planar structure .

- Aryl vs. Alkyl Substituents: The biphenyl-4-yl group (Compound 6.65) enhances π-π stacking interactions with biological targets, making it potent in tubulin inhibition for cancer therapy . In contrast, alkyl chains like 3-chloropropyl (BD01443339) improve lipophilicity, favoring blood-brain barrier penetration .

Role of Boronic Ester Group

All listed compounds contain the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions. The para position of this group on the benzene ring ensures optimal reactivity with aryl halides, as steric effects are minimized .

生物活性

N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and safety profile.

Chemical Structure and Properties

Chemical Information:

- Molecular Formula: CHBNO

- Molecular Weight: 315.22 g/mol

- CAS Number: 1346808-54-5

The compound features a cyclopentyl group and a dioxaborolane moiety attached to a benzamide structure. The presence of the dioxaborolane unit is particularly noteworthy as it has been associated with various biological activities, including enzyme inhibition.

1. Kinase Inhibition

This compound has been studied for its inhibitory effects on several kinases:

- GSK-3β Inhibition: The compound exhibits potent inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), with an IC value reported at approximately 8 nM. This inhibition is significant as GSK-3β is involved in various cellular processes including metabolism and cell signaling pathways .

| Kinase | IC (nM) | Mechanism |

|---|---|---|

| GSK-3β | 8 | Competitive Inhibition |

| IKK-β | Not specified | Potential Inhibitor |

| ROCK-1 | Not specified | Potential Inhibitor |

2. Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound has varying effects on different cell lines:

- Cell Lines Tested: HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).

The compound displayed no significant decrease in cell viability at concentrations up to 10 µM in these assays. However, compounds structurally similar to it showed cytotoxic effects at higher concentrations .

3. Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties:

- Nitric Oxide (NO) and IL-6 Levels: In BV-2 microglial cells, this compound significantly decreased levels of NO and IL-6 at low concentrations (1 µM), suggesting its potential use in treating inflammatory conditions .

Safety Profile

The safety data sheet for this compound indicates several hazards:

| Hazard Classification | Description |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2A) |

Precautionary measures include avoiding ingestion and contact with skin and eyes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。